N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a bipiperidine backbone, which is significant in various pharmacological contexts, and incorporates a tert-butyl group and a methoxy group that influence its chemical behavior and biological activity.
This compound can be synthesized from readily available precursors through several synthetic pathways. The synthesis often involves the use of common organic reagents and catalysts, making it accessible for laboratory research and industrial applications.
N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is classified as an amide due to the presence of a carboxamide functional group. It also falls under the category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide typically involves a multi-step process. A common method includes:
The synthesis may require specific reaction conditions including temperature control, solvent choice, and reaction time to optimize yield and purity. Catalysts such as lithium aluminum hydride or sodium borohydride are often employed in reduction steps to facilitate reactions involving carbonyl groups.
The molecular formula for N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is . The compound features:
The compound's structural data can be represented in various forms including:
InChI=1S/C19H26N2O2/c1-13(2)14-8-6-7-9-15(14)20-17(21)19(22)18(23)16(20)10-11-12-5/h6-9,13H,10-12H2,1-5H3,(H,21,23)CC(C)(C)c1ccc(cc1)N2CCN(CC2)c3ccc(cc3OC)C(=O)NN-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product. For example:
The mechanism of action for N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide involves its interaction with biological targets within cells. As a secondary amine, it may participate in various biochemical pathways:
Research indicates that compounds with similar structures have shown potential as analgesics and anti-inflammatory agents, suggesting that this compound may exhibit comparable pharmacological properties.
N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is expected to possess the following physical properties:
Chemical properties include stability under various conditions (pH levels, temperature), reactivity with common reagents (acids, bases), and potential for hydrolysis under aqueous conditions.
N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1